3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone
Overview
Description
3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone, also known as 5-OH-DPAT, is a synthetic compound that belongs to the class of drugs known as dopamine receptor agonists. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone involves binding to dopamine receptors in the brain, specifically the D2 and D3 receptors. By binding to these receptors, this compound can activate the dopamine signaling pathway, leading to increased dopamine release and improved motor function in Parkinson's disease. Additionally, this compound can modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter signaling, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone in lab experiments is that it has a well-defined mechanism of action and is selective for dopamine receptors, making it a useful tool for studying dopamine signaling pathways. Additionally, this compound has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine signaling in the brain.
Future Directions
There are several future directions for research on 3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly its effects on neurotrophic factors and inflammation. Finally, new synthesis methods for this compound and related compounds may lead to the development of more potent and selective dopamine receptor agonists with improved therapeutic potential.
Scientific Research Applications
3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety. In animal studies, this compound has been shown to increase dopamine release in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression.
properties
IUPAC Name |
3-hydroxy-3-(1,4-oxazepan-4-ylmethyl)-1-(3-phenylpropyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c23-19-20(24,17-21-11-6-15-25-16-14-21)10-5-13-22(19)12-4-9-18-7-2-1-3-8-18/h1-3,7-8,24H,4-6,9-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHRFVIGLDBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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